methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate
methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate
Brand Name:
Vulcanchem
CAS No.:
198904-08-4
VCID:
VC21304917
InChI:
InChI=1S/C35H48N6O7S/c1-7-23(4)30(39-35(46)48-6)31(43)37-27(19-24-11-9-8-10-12-24)28(42)21-41(40-32(44)29(22(2)3)38-34(45)47-5)20-25-13-15-26(16-14-25)33-36-17-18-49-33/h8-18,22-23,27-30,42H,7,19-21H2,1-6H3,(H,37,43)(H,38,45)(H,39,46)(H,40,44)/t23-,27-,28-,29-,30-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)C(C(C)C)NC(=O)OC)O)NC(=O)OC
Molecular Formula:
C35H48N6O7S
Molecular Weight:
696.9 g/mol
methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate
CAS No.: 198904-08-4
Cat. No.: VC21304917
Molecular Formula: C35H48N6O7S
Molecular Weight: 696.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198904-08-4 |
|---|---|
| Molecular Formula | C35H48N6O7S |
| Molecular Weight | 696.9 g/mol |
| IUPAC Name | methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C35H48N6O7S/c1-7-23(4)30(39-35(46)48-6)31(43)37-27(19-24-11-9-8-10-12-24)28(42)21-41(40-32(44)29(22(2)3)38-34(45)47-5)20-25-13-15-26(16-14-25)33-36-17-18-49-33/h8-18,22-23,27-30,42H,7,19-21H2,1-6H3,(H,37,43)(H,38,45)(H,39,46)(H,40,44)/t23-,27-,28-,29-,30-/m0/s1 |
| Standard InChI Key | JFRXBUNFYMOCOU-LTUSVDMXSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)[C@H](C(C)C)NC(=O)OC)O)NC(=O)OC |
| SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)C(C(C)C)NC(=O)OC)O)NC(=O)OC |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)C(C(C)C)NC(=O)OC)O)NC(=O)OC |
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